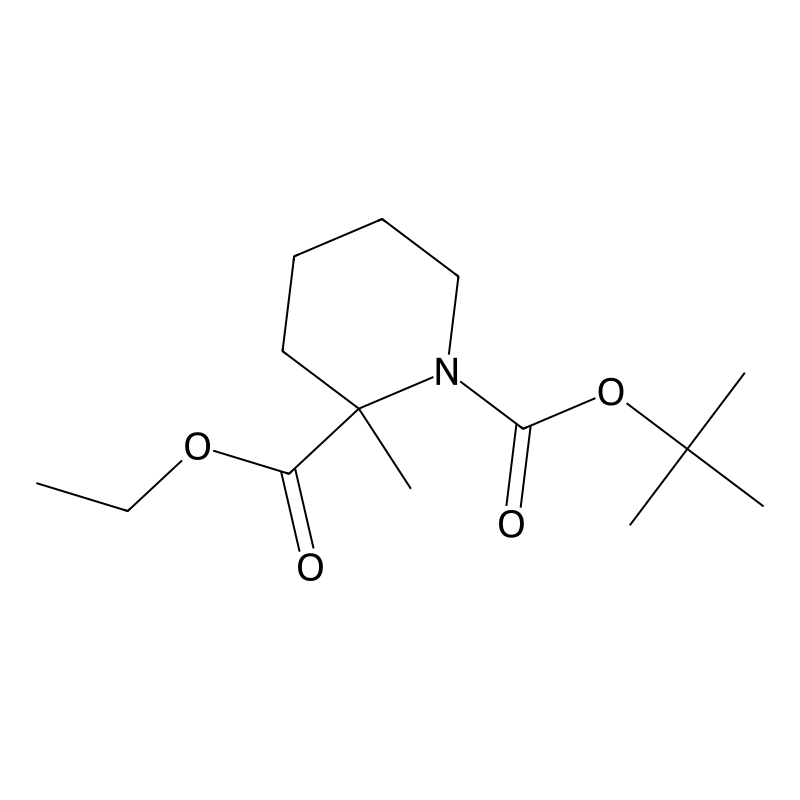

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: The presence of the Boc (tert-butoxycarbonyl) protecting group suggests this molecule could be a useful intermediate in the synthesis of more complex molecules containing a piperidine core with a carboxylic acid functionality. The ester group on the second carbon further enhances its potential as a synthetic building block. ()

- Medicinal chemistry: Piperidine derivatives are a prevalent scaffold in many drugs. 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester could serve as a starting material for the development of novel therapeutic agents. The methyl group and the carboxylic acid functionality provide opportunities for further chemical modifications to target specific biological processes. ()

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester is a chemical compound with the molecular formula and a molecular weight of approximately 271.36 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester can undergo various chemical transformations, including:

- Esterification: The carboxylic acid group can react with alcohols to form esters, enhancing its utility in synthetic pathways.

- Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the corresponding amine, which is crucial for further functionalization.

- Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: The compound may participate in nucleophilic substitution reactions, where the ethyl ester can be replaced by other nucleophiles.

These reactions highlight its versatility as an intermediate in organic synthesis .

- Antimicrobial Activity: Some derivatives exhibit activity against various bacterial strains.

- Neuroactive Properties: Piperidine derivatives have been studied for their effects on neurotransmitter systems and potential use in treating neurological disorders.

Further research is necessary to elucidate the specific biological activities associated with this compound .

The synthesis of 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester typically involves several steps:

- Formation of the Piperidine Ring: Starting from commercially available precursors, the piperidine ring can be synthesized through cyclization reactions.

- Boc Protection: The amine functionality is protected using tert-butoxycarbonyl anhydride under basic conditions.

- Carboxylic Acid Formation: A suitable carboxylic acid precursor is introduced, followed by esterification with ethanol to yield the ethyl ester.

- Purification: The final product is purified through recrystallization or chromatography techniques.

This multi-step synthesis allows for the introduction of various functional groups and modifications to tailor the compound for specific applications .

1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester finds applications primarily in:

- Synthetic Chemistry: It serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds.

- Peptide Synthesis: The Boc protecting group is widely used in peptide chemistry to protect amino acids during coupling reactions.

- Drug Development: Its derivatives may be explored for potential therapeutic applications due to their structural similarities to known bioactive compounds .

Several compounds share structural similarities with 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-Boc-2-piperidinecarboxylic acid | 98303-20-9 | Lacks methyl substitution at the 2-position |

| (S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | 955016-25-8 | Hydroxyl group at position 4 |

| 1-tert-butyl 2-methyl piperidine-1,2-dicarboxylate | 167423-93-0 | Contains two carboxylic acid groups |

| (R)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | 1212176-33-4 | Features a ketone functionality at position 4 |

| (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid | 198646-60-5 | Similar to previous but with different stereochemistry |

These compounds demonstrate variations in substitution patterns and functional groups, which can influence their reactivity and biological activity. The unique combination of a methyl group and an ethyl ester in 1-Boc-2-methyl-2-piperidinecarboxylic acid ethyl ester contributes to its distinct properties compared to these similar structures .